

"Dantrolene sodium hydrate stability and degradation in solution"

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Compound of Interest

Compound Name: 2,4-Imidazolidinedione, 1-(((5-(4-nitrophenyl)-2-furanyl)methylene)amino)-, sodium salt, hydrate (2:2:7)

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Technical Support Center: Dantrolene Sodium Hydrate in Solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of dantrolene sodium hydrate in solution.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of dantrolene in an aqueous solution?

A1: Dantrolene exhibits maximum stability in a solution with a pH of 7.4.^{[1][2][3][4]} The degradation of dantrolene follows a V-shaped pH-rate profile, indicating that it is more susceptible to degradation in both acidic and alkaline conditions.^{[1][2][3][4]}

Q2: How should I prepare a dantrolene sodium solution for intravenous administration in a research setting?

A2: To reconstitute dantrolene sodium for injection, use sterile water for injection (USP, without a bacteriostatic agent).^{[5][6]} For a standard 20 mg vial, 60 mL of sterile water is typically added

and the vial is shaken until the solution is clear.[5][6] It is crucial to avoid using acidic solutions such as 5% Dextrose Injection (D5W) or 0.9% Sodium Chloride Injection (normal saline), as they are incompatible and can cause precipitation.[5][6]

Q3: What is the recommended storage condition and shelf-life for a reconstituted dantrolene sodium solution?

A3: A reconstituted dantrolene sodium solution should be protected from direct light and stored at a controlled room temperature of 20-25°C (68-77°F).[5][6] The solution is stable for up to 6 hours after reconstitution.[5][6] It is recommended to prepare the infusion immediately before administration.[5]

Q4: What are the primary degradation products of dantrolene in solution?

A4: Dantrolene degrades into two primary products depending on the pH of the solution. In acidic conditions (pH 1.2 - 4.6), the primary degradation product is Compound C, which results from the hydrolysis of the imine linkage.[4][7] In alkaline conditions (pH 9.5), the main degradation product is Compound B, formed through the opening of the hydantoin ring.[4][7][8]

Q5: Are there any known incompatibilities for dantrolene sodium solutions?

A5: Yes, dantrolene sodium for injection is incompatible with acidic solutions like 5% Dextrose Injection USP and 0.9% Sodium Chloride Injection USP.[5][6] Additionally, the combination of intravenous dantrolene sodium with calcium channel blockers (like verapamil) is not recommended as it has been associated with ventricular fibrillation and cardiovascular collapse in animal studies.[9]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Precipitation or cloudiness observed in the dantrolene solution.	<ul style="list-style-type: none">- Use of an incompatible acidic diluent (e.g., D5W, normal saline).[5][6]- Transferring the reconstituted solution to certain glass bottles.[5]- Exceeding the 6-hour stability window after reconstitution.[5][6]	<ul style="list-style-type: none">- Always reconstitute with sterile water for injection (without a bacteriostatic agent).[5][6]- For infusions, transfer the contents of reconstituted vials to a sterile intravenous plastic bag.[5]- Prepare the solution immediately prior to use and discard any unused portion after 6 hours.[5][6]- Visually inspect the solution for particulate matter and discoloration before administration.[5]
Unexpectedly rapid degradation of dantrolene in an experimental buffer.	<ul style="list-style-type: none">- The pH of the buffer is too acidic or too alkaline.[1][2][4]- Elevated storage temperature.[2][3][4]- Exposure to direct light.[5][6]	<ul style="list-style-type: none">- Adjust the buffer to a pH of 7.4 for maximal stability.[1][2][3][4]- Store the solution at the recommended temperature for your specific formulation. For reconstituted injectable solutions, this is 20-25°C (68-77°F).[5]- For other experimental solutions, consider refrigeration if compatibility is confirmed.- Protect the solution from light at all times.[5][6]
Inconsistent analytical results when quantifying dantrolene.	<ul style="list-style-type: none">- Incomplete dissolution during sample preparation.- Degradation of the sample during the analytical run.- Use of a non-stability-indicating analytical method.	<ul style="list-style-type: none">- Dantrolene has poor aqueous solubility. Ensure complete dissolution in an appropriate solvent like dimethylformamide before dilution.[10]- Maintain the column and autosampler at a controlled temperature (e.g.,

35°C as per a published method) to minimize degradation during analysis.[1][2][4] - Utilize a validated stability-indicating HPLC or UPLC method capable of separating dantrolene from its degradation products.[1][2][11]

Quantitative Stability Data

Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of Dantrolene at 37°C

pH	Rate Constant (k) (min ⁻¹)
1.2	0.0018
2.2	0.0009
4.6	0.0004
7.4	0.0002
9.5	0.0012

Data derived from studies on the kinetics of dantrolene degradation. The degradation of dantrolene was found to follow pseudo-first-order kinetics. Maximum stability is observed at pH 7.4.[1][2][3][4]

Experimental Protocols

Protocol 1: Preparation of Dantrolene Oral Suspension (5 mg/mL)

This protocol is based on studies of extemporaneously compounded dantrolene oral suspensions.

Materials:

- Dantrolene sodium capsules
- Syrup BP
- Citric acid
- (Optional) Methyl hydroxybenzoate (as a preservative)
- High-density polyethylene (HDPE) dispensing bottles

Methodology:

- Determine the total volume of suspension required.
- Calculate the number of dantrolene sodium capsules needed to achieve a final concentration of 5 mg/mL of dantrolene.
- Empty the contents of the required number of capsules into a mortar.
- Add a small amount of Syrup BP to the powder and levigate to form a smooth paste.
- Incorporate citric acid into the syrup.
- If required, add methyl hydroxybenzoate to the syrup as a preservative.
- Gradually add the remaining volume of the prepared syrup to the paste with continuous trituration to ensure a uniform suspension.
- Transfer the final suspension into an HDPE dispensing bottle.
- Label the bottle with the concentration, preparation date, and storage instructions. A shelf-life of 30 days is suggested when stored at room temperature, provided a preservative is included.^[12]

Protocol 2: Stability Analysis of Dantrolene in Aqueous Solution using UPLC

This protocol is adapted from published stability-indicating methods.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Instrumentation and Conditions:

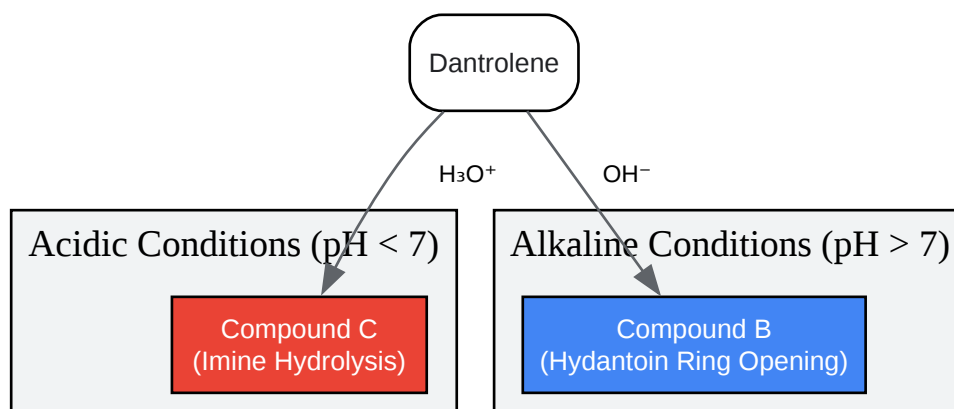
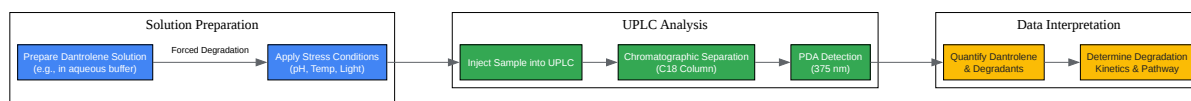
- System: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.
- Column: Waters Acquity BEH C18, 1.7 μ m, 2.1 x 50 mm (or equivalent).
- Guard Column: Waters BEH C18 guard column.
- Mobile Phase: A linear gradient of acetonitrile and a buffer (e.g., 2.0 mM sodium acetate at pH 4.5).
- Gradient: 25% to 75% acetonitrile over 3 minutes.
- Flow Rate: 0.5 mL/min.
- Column Temperature: 35°C.
- Injection Volume: 4 μ L.
- Detection Wavelength: 375 nm.

Methodology:

- Standard Preparation: Prepare a stock solution of dantrolene reference standard in a suitable solvent (e.g., dimethylformamide) and dilute to a known concentration with the mobile phase or a compatible diluent.
- Sample Preparation: Prepare dantrolene solutions in aqueous buffers of various pH values (e.g., 1.2, 7.4, 9.5).
- Forced Degradation (for method validation): Subject the dantrolene solution to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to generate degradation products.
- Analysis: Inject the standard and sample solutions into the UPLC system.

- **Data Acquisition and Analysis:** Monitor the chromatograms at 375 nm. Identify and quantify the dantrolene peak and any degradation products by comparing their retention times and spectra with those of the reference standards and stressed samples. The degradation of dantrolene in buffer solutions at 35°C results in the appearance of two main degradation products: Compound B (retention time ~1.1 min) and Compound C (retention time ~2.1 min) under these conditions.[4][7]

Visualizations



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